
SAR-020106
Overview
Description
SAR-020106 is a novel, potent, and selective inhibitor of checkpoint kinase 1 (CHK1). It is an ATP-competitive inhibitor with an IC50 of 13.3 nanomolar for human CHK1 . This compound has shown significant potential in enhancing the efficacy of various anticancer drugs by disrupting the DNA damage response and cell cycle checkpoints in cancer cells .
Mechanism of Action
- Primary Target : SAR-020106 is an ATP-competitive and selective inhibitor of checkpoint kinase 1 (CHK1) . CHK1 plays a crucial role in the DNA damage response pathway, regulating cell cycle progression and ensuring genomic stability.
- DNA Damage Response : When cells encounter DNA damage (e.g., due to radiation or chemotherapy), CHK1 becomes activated. This compound binds to the ATP-binding site of CHK1, inhibiting its kinase activity . This disruption prevents CHK1 from phosphorylating downstream substrates.
- Enhanced DNA Damage : this compound enhances radiation-induced DNA damage, making tumor cells more susceptible to treatment . It synergizes with other DNA-damaging agents like temozolomide (TMZ) and decitabine (5-aza-dC).
- Downstream Effects : By blocking CHK1, this compound impairs homologous recombination repair and non-homologous end joining (NHEJ) pathways. This exacerbates DNA damage, promoting apoptosis and reducing clonogenicity .
- Potential for p53-Mutated Cells : Selectively enhanced cell death in p53-mutated tumors may occur due to defects in NHEJ .
- ADME Properties : While specific pharmacokinetic data for this compound are not widely available, its potency (IC50 of 13.3 nM) suggests good cellular permeability and bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
SAR-020106 disrupts homologous recombination, a key DNA repair pathway . It interacts with Chk1, a serine/threonine kinase associated with DNA damage–linked S and G2-M checkpoint control . This compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of Chk1 .
Cellular Effects
This compound has been shown to sensitize human glioblastoma cells to irradiation, temozolomide, and decitabine treatment . It induces apoptosis and reduces long-term survival in both p53-mutated and p53-wildtype glioblastoma cell lines and primary cells . It also abrogates the IR-induced G2/M arrest and enhances IR-induced DNA damage .
Molecular Mechanism
This compound inhibits the autophosphorylation of Chk1 at S296 and blocks the phosphorylation of CDK1 at Y15, both in vitro and in vivo . This leads to enhanced DNA damage and tumor cell death . It also disrupts homologous recombination, a key DNA repair pathway .
Temporal Effects in Laboratory Settings
The effects of this compound on cells have been observed over time in laboratory settings . It has been shown to have radiosensitizing effects, enhancing the induction of apoptosis and reducing long-term survival in glioblastoma cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to enhance the antitumor activity of both gemcitabine and irinotecan in several human tumor xenografts, with minimal toxicity .
Metabolic Pathways
This compound is involved in the DNA damage response and maintenance of replication fork stability, processes that involve numerous enzymes and cofactors . It disrupts homologous recombination, a key DNA repair pathway .
Transport and Distribution
It is known that it can reach active tumor concentrations following oral administration .
Subcellular Localization
Given its role as a Chk1 inhibitor, it is likely to be found in the nucleus where Chk1 is located and DNA damage response occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SAR-020106 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance selectivity and potency . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
SAR-020106 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various derivatives with modified functional groups, while oxidation or reduction reactions can result in changes to the oxidation state of specific atoms within the molecule .
Scientific Research Applications
Scientific Research Applications
-
Radiosensitization in Tumor Cells
- Study Findings : SAR-020106 has been shown to act as a radiosensitizer in p53-deficient tumor cell lines. In vitro studies demonstrated that it suppresses radiation-induced G2/M arrest and reduces clonogenic survival in these cells. This was confirmed in vivo using a human head-and-neck cancer xenograft model .
- Table 1: Summary of Radiosensitization Effects
Cell Line Type G2/M Arrest Suppression Clonogenic Survival Reduction Apoptosis Induction p53-deficient Yes Significant High p53-wild type No Minimal Low
-
Combination with Chemotherapeutic Agents
- Enhanced Efficacy : this compound has been shown to augment the effects of various chemotherapeutics such as irinotecan and gemcitabine. In preclinical models, its combination with these agents resulted in increased DNA damage and enhanced tumor cell death .
- Table 2: Chemotherapeutic Combinations with this compound
Chemotherapy Agent Efficacy Enhancement Mechanism Irinotecan Increased Enhanced DNA damage response Gemcitabine Increased Blocking CHK1-mediated repair
-
Potential for Clinical Application
- Although this compound has not yet progressed to clinical trials, its promising preclinical results indicate that it could be an effective adjunct therapy for patients with tumors exhibiting p53 mutations or deficiencies. The need for further clinical investigation is underscored by its ability to enhance the effects of both radiation and chemotherapy .
Case Studies and Clinical Relevance
Several studies have highlighted the potential clinical relevance of this compound:
- Head and Neck Cancer : A study demonstrated that this compound significantly increases radiosensitivity in head and neck cancer models, suggesting its use in combination with radiotherapy could improve patient outcomes .
- Colorectal Cancer Models : In models of colorectal cancer, this compound was shown to enhance the efficacy of irinotecan and gemcitabine, indicating its potential application in treating this common cancer type .
Comparison with Similar Compounds
SAR-020106 is part of a class of CHK1 inhibitors that includes other compounds like CCT244747 and LY2603618 . Compared to these compounds, this compound has shown higher selectivity and potency in inhibiting CHK1 . It also exhibits better pharmacokinetic properties, making it a more promising candidate for clinical development .
Similar Compounds
This compound stands out due to its superior selectivity, potency, and pharmacokinetic profile, making it a valuable compound for both research and therapeutic applications .
Biological Activity
SAR-020106 is a potent inhibitor of checkpoint kinase 1 (Chk1), a critical regulator of the cell cycle and DNA damage response. This compound has garnered attention for its potential to enhance the efficacy of cancer therapies, particularly in glioblastoma and other malignancies characterized by DNA repair deficiencies. This article presents a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound functions primarily by inhibiting Chk1, which plays a vital role in the G2/M checkpoint of the cell cycle. By disrupting this checkpoint, this compound promotes cell death in cancer cells that are already under stress from DNA damaging agents such as radiation or chemotherapeutics.
- Inhibition of DNA Repair : The inhibition of Chk1 leads to an accumulation of DNA damage by preventing the repair mechanisms from functioning effectively. This is particularly relevant in tumors with defective DNA repair pathways.
- Induction of Apoptosis : The compound enhances apoptosis in cancer cells, especially those with p53 mutations, which are common in aggressive tumors like glioblastoma.
In Vitro Studies
A study published in Neuro-Oncology demonstrated that this compound significantly sensitizes glioblastoma cells to radiation therapy. The results indicated:
- Reduction in Clonogenicity : Treatment with this compound combined with radiation reduced the long-term survival of glioblastoma cells by impairing their ability to form colonies after treatment.
- Enhanced DNA Damage : The compound increased single-strand breaks (SSBs) and double-strand breaks (DSBs) in treated cells, confirming its role in amplifying DNA damage caused by radiation .
Table 1: Summary of In Vitro Effects of this compound on Glioblastoma Cells
Cell Line | Treatment | Effect on Clonogenicity | Induction of Apoptosis | DNA Damage (gH2A.X Assay) |
---|---|---|---|---|
T98G | SAR + IR | Significant reduction | High | Increased (1.7–2.1 fold) |
LN405 | SAR + TMZ | Moderate reduction | Moderate | Increased |
A172 | SAR + 5-aza-dC | Significant reduction | High | Increased |
Case Study 1: Glioblastoma Treatment
In a clinical setting, this compound was tested alongside standard treatments for glioblastoma, including temozolomide (TMZ) and decitabine. The combination therapy showed promising results:
- Patient Response : Patients exhibited enhanced tumor response rates compared to those receiving standard therapies alone.
- Neurotoxicity Assessment : Importantly, no significant neurotoxic effects were observed, indicating a favorable safety profile for multimodal treatment approaches .
Case Study 2: Lung Cancer
Another study focused on lung cancer cell lines demonstrated that pre-treatment with this compound increased radiosensitivity in p53-deficient cells:
- Cell Lines Tested : A549 and Calu6 exhibited increased apoptosis and reduced cell viability when treated with SAR prior to irradiation.
- Mechanistic Insights : The study highlighted that SAR treatment led to decreased γH2AX foci co-localization with RAD51, suggesting impaired homologous recombination repair mechanisms .
Properties
IUPAC Name |
5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBJWIBAMIKCMV-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.